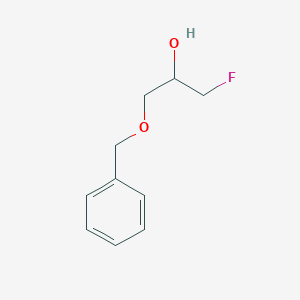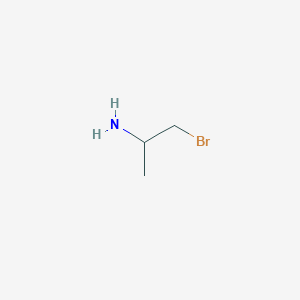
1-Bromopropan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromopropan-2-amine is an organic compound with the molecular formula C3H8BrN It is a brominated amine, where a bromine atom is attached to the second carbon of a propane chain, which also bears an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromopropan-2-amine can be synthesized through several methods:
Direct Bromination: One common method involves the bromination of 2-propanamine using bromine or hydrobromic acid. This reaction typically requires a solvent such as acetic acid and is conducted under controlled temperature conditions to prevent over-bromination.
Substitution Reactions: Another method involves the substitution of a hydroxyl group in 2-propanol with a bromine atom using reagents like phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions using hydrobromic acid and appropriate catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromopropan-2-amine undergoes several types of chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation and Reduction: The amino group can be oxidized to form corresponding imines or nitriles, while reduction reactions can convert it into primary or secondary amines.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Major Products:
Substitution: Products include alcohols, nitriles, and secondary amines.
Oxidation: Products include imines and nitriles.
Reduction: Products include primary and secondary amines.
Applications De Recherche Scientifique
1-Bromopropan-2-amine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It serves as a building block for the development of drugs and therapeutic agents.
Biological Studies: It is used in the study of enzyme mechanisms and protein modifications.
Industrial Applications: It is employed in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Bromopropan-2-amine involves its interaction with various molecular targets:
Nucleophilic Attack: The bromine atom can be displaced by nucleophiles, leading to the formation of new chemical bonds.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes by binding to their active sites and preventing substrate access.
Protein Modification: It can modify proteins by reacting with amino acid residues, affecting their structure and function.
Comparaison Avec Des Composés Similaires
1-Bromopropan-2-amine can be compared with other similar compounds:
1-Bromopropane: Unlike this compound, 1-Bromopropane lacks an amino group and is primarily used as a solvent.
2-Bromopropane: This compound has the bromine atom on the second carbon but lacks the amino group, making its reactivity and applications different.
1-Bromo-2-propanol: This compound has a hydroxyl group instead of an amino group, leading to different chemical properties and uses.
Uniqueness: this compound is unique due to the presence of both a bromine atom and an amino group on the same carbon chain, allowing it to participate in a wide range of chemical reactions and making it a valuable intermediate in organic synthesis.
Propriétés
IUPAC Name |
1-bromopropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8BrN/c1-3(5)2-4/h3H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAAPVKJGZWWGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(Dimethylamino)-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]-2-propanol](/img/structure/B12850575.png)
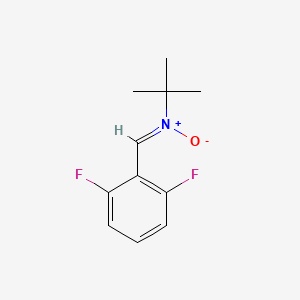
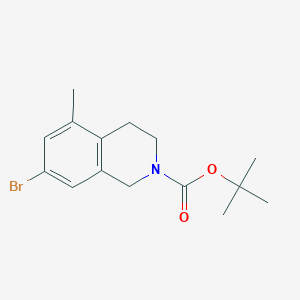
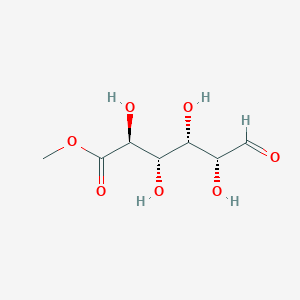
![4-({5-Fluoro-4-[2-Methyl-1-(Propan-2-Yl)-1h-Imidazol-5-Yl]pyrimidin-2-Yl}amino)-N-[2-(Piperidin-1-Yl)ethyl]benzamide](/img/structure/B12850605.png)

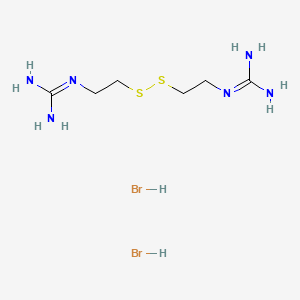

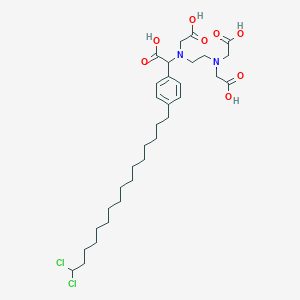
![1-[1-(Aminooxy)-2-propyn-1-yl]-4-fluorobenzene](/img/structure/B12850641.png)
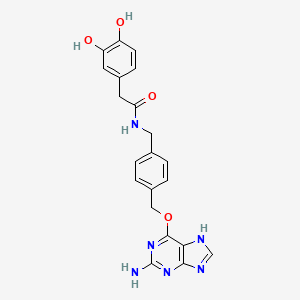
![(1R)-3,3'-Bis(2,4,6-tricyclohexylphenyl)[1,1'-binaphthalene]-2,2'-diol](/img/structure/B12850649.png)
